![molecular formula C6H4ClN3 B183488 3-Chlorimidazo[1,2-a]pyrimidin CAS No. 143696-95-1](/img/structure/B183488.png)

3-Chlorimidazo[1,2-a]pyrimidin

Übersicht

Beschreibung

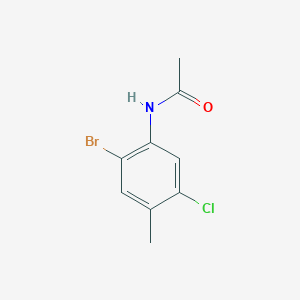

3-Chloroimidazo[1,2-a]pyrimidine is a chemical compound with the empirical formula C6H4ClN3 . It has a molecular weight of 153.57 .

Molecular Structure Analysis

The InChI code for 3-Chloroimidazo[1,2-a]pyrimidine is 1S/C6H4ClN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H . The key for this structure is PYJDVXIMKJKXAK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Chloroimidazo[1,2-a]pyrimidine is a solid at room temperature . The storage temperature is 4°C .Wirkmechanismus

Target of Action

3-Chloroimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a significant scaffold in medicinal chemistry . Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of 3-Chloroimidazo[1,2-a]pyrimidine could be the bacterial cells causing tuberculosis.

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues interact with their targets, leading to significant activity against mdr-tb and xdr-tb . The interaction likely involves binding to specific proteins or enzymes within the bacterial cells, disrupting their normal function and leading to cell death.

Biochemical Pathways

This could include the inhibition of protein synthesis, DNA replication, or cell wall synthesis, all of which are critical for the survival and proliferation of the bacteria .

Pharmacokinetics

These compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of the action of 3-Chloroimidazo[1,2-a]pyrimidine is the inhibition of bacterial growth, leading to a reduction in the bacterial load. In an acute TB mouse model, treatment with an imidazo[1,2-a]pyridine analogue led to a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Chloroimidazo[1,2-a]pyrimidine for laboratory experiments include its availability, low cost, and easy synthesis. Additionally, 3-Chloroimidazo[1,2-a]pyrimidine has been shown to be an effective inhibitor of the cytochrome P450 enzyme, which can be useful in the study of drug metabolism. The main limitation of using 3-Chloroimidazo[1,2-a]pyrimidine for laboratory experiments is that it is not completely understood, and further research is needed to better understand its mechanism of action.

Zukünftige Richtungen

For 3-Chloroimidazo[1,2-a]pyrimidine research include further investigation into its mechanism of action, development of new synthetic methods for its synthesis, and exploration of its potential applications in medicinal chemistry and biochemistry. Additionally, further research is needed to understand the biochemical and physiological effects of 3-Chloroimidazo[1,2-a]pyrimidine and to determine its safety and toxicity in humans.

Synthesemethoden

3-Chloroimidazo[1,2-a]pyrimidine can be synthesized by a variety of methods, including the reaction of 2-chloroimidazo[1,2-a]pyrimidine with ethyl chloroformate and the reaction of 2-chloroimidazo[1,2-a]pyrimidine with ethyl bromoacetate. The reaction of 2-chloroimidazo[1,2-a]pyrimidine with ethyl chloroformate is the most commonly used method for the synthesis of 3-Chloroimidazo[1,2-a]pyrimidine. This reaction proceeds in the presence of a base, such as triethylamine, to give 3-Chloroimidazo[1,2-a]pyrimidine in good yields.

Wissenschaftliche Forschungsanwendungen

Antituberkulosemittel

Imidazo[1,2-a]pyridin-Derivate haben vielversprechende Ergebnisse als Antituberkulosemittel gezeigt. Beispielsweise haben bestimmte Verbindungen in einem akuten TB-Mausmodell eine signifikante Reduzierung der bakteriellen Belastung gezeigt, wenn sie mit diesen Derivaten behandelt wurden .

Antitumoraktivität

Einige Imidazo[1,2-a]pyridin-Analoga wurden auf ihre Antitumoraktivitäten untersucht. Sie haben eine ausgezeichnete Aktivität gegen menschliche Krebszelllinien und primäre CLL-Zellen gezeigt, indem sie den Zelltod durch Apoptose induzieren .

Bewertung der Krebserkrankung

Derivate, die durch Funktionalisierung der C-3-Position von Imidazo[1,2-a]pyridin erhalten wurden, wurden auf ihre krebshemmenden Aktivitäten untersucht .

Katalyse der Synthese

Imidazo[1,2-a]pyrimidin-Derivate wurden unter Verwendung von umweltfreundlichen und effizienten Verfahren synthetisiert, die durch Gold-Nanopartikel katalysiert werden .

Safety and Hazards

3-Chloroimidazo[1,2-a]pyrimidine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Eigenschaften

IUPAC Name |

3-chloroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJDVXIMKJKXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569685 | |

| Record name | 3-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143696-95-1 | |

| Record name | 3-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroimidazo[1,2-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)

![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)

![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)